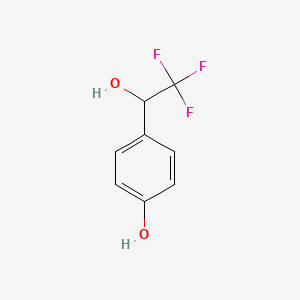

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol

Descripción general

Descripción

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol , also known by its chemical formula C~8~H~5~F~6~O~2~ , is a synthetic compound with intriguing properties. It combines a phenolic ring structure with a trifluoromethyl group and a hydroxyethyl moiety. The presence of fluorine atoms in its structure contributes to its unique reactivity and potential applications .

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group and the hydroxyethyl substituent. Researchers have explored various synthetic routes, such as electrophilic aromatic substitution or nucleophilic addition reactions. Detailed studies on the optimal conditions, reagents, and yields are essential for efficient synthesis .

Molecular Structure Analysis

The molecular structure of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol consists of a phenolic ring (phenol) attached to a trifluoromethyl group (-CF~3~) and a hydroxyethyl group (-CH~2~CH~2~OH). The spatial arrangement of these functional groups influences its chemical behavior, solubility, and interactions with other molecules .

Chemical Reactions Analysis

- Arylation Reactions : The phenolic ring allows for electrophilic substitution reactions. Researchers have explored arylation reactions, where the phenol undergoes coupling with aryl halides or boronic acids. These reactions yield derivatives with modified aromatic rings .

- Hydroxylation Reactions : The hydroxyethyl group provides a site for further functionalization. Hydroxylation reactions can introduce additional hydroxyl groups or other substituents, expanding the compound’s chemical diversity .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

- Regioselective Substitution of Phenols : A study demonstrated the potential of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol in regioselective substitution reactions. Specifically, phenols did not react directly with trifluoroacetaldehyde ethyl hemiacetal without a catalyst. The presence of anhydrous potassium carbonate, however, facilitated the reaction, predominantly yielding the p-substituted product, 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol. This highlights its significance in selective synthesis processes (Y. Gong, Katsuya Kato, H. Kimoto, 2001).

Material Science Applications

- Development of Fluorinated Polyimides : Research into the synthesis of fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines showcased the application of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol derivatives. These materials exhibited outstanding mechanical properties, thermal stability, low dielectric constants, and high optical transparency, suitable for advanced material applications (Liming Tao et al., 2009).

Photostability and Electronic Applications

- Influence on Photostability : Another study investigated the removal of phenolic hydroxyl groups in lignin model compounds, including derivatives of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol, and its effect on photostability. The study found that removing these groups significantly inhibited yellowing, suggesting applications in improving the photostability of materials (T. Hu, G. Cairns, B. James, 2000).

Advanced Synthesis and Chemical Characterization

- Cyclocondensation Reactions : The compound has been utilized in cyclocondensation reactions, demonstrating its versatility in chemical synthesis and the potential for creating novel organic compounds with varied applications (H. Bonacorso et al., 2003).

Electronic and Optical Materials

- Organic Light-Emitting Diodes (OLEDs) : A study on efficient OLEDs with low efficiency roll-off highlighted the use of derivatives of 4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol as ancillary ligands in iridium emitters. This research indicates the potential of such compounds in enhancing the performance and efficiency of OLED devices (Yi Jin et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFOXHSAQXFOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461211 | |

| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol | |

CAS RN |

246245-20-5 | |

| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

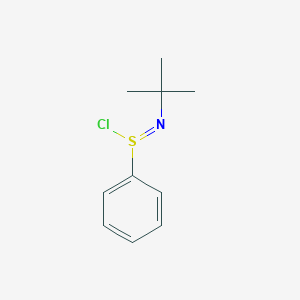

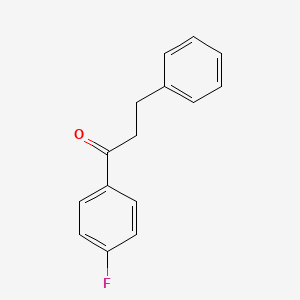

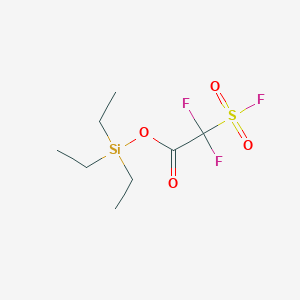

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)